![molecular formula C18H20N4O2S B12875463 1H-Pyrrolo[2,3-b]pyridine, 1-(3-piperidinylmethyl)-3-(2-pyridinylsulfonyl)- CAS No. 651024-64-5](/img/structure/B12875463.png)
1H-Pyrrolo[2,3-b]pyridine, 1-(3-piperidinylmethyl)-3-(2-pyridinylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Piperidin-3-ylmethyl)-3-(pyridin-2-ylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that features a combination of piperidine, pyridine, and pyrrolo[2,3-b]pyridine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-3-ylmethyl)-3-(pyridin-2-ylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Moiety: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Attachment of the Pyridin-2-ylsulfonyl Group: This step might involve sulfonylation reactions using reagents like pyridine-2-sulfonyl chloride.
Construction of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Piperidin-3-ylmethyl)-3-(pyridin-2-ylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a ligand in binding studies.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(Piperidin-3-ylmethyl)-3-(pyridin-2-ylsulfonyl)-1H-pyrrolo[2,3-b]pyridine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Piperidin-3-ylmethyl)-3-(pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine: Lacks the sulfonyl group.
1-(Piperidin-3-ylmethyl)-3-(pyridin-2-ylsulfonyl)-1H-indole: Contains an indole core instead of pyrrolo[2,3-b]pyridine.
Uniqueness
1-(Piperidin-3-ylmethyl)-3-(pyridin-2-ylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of the sulfonyl group, which can significantly influence its chemical reactivity and biological activity. This compound’s structure allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.
Propriétés
Numéro CAS |
651024-64-5 |
|---|---|
Formule moléculaire |
C18H20N4O2S |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
1-(piperidin-3-ylmethyl)-3-pyridin-2-ylsulfonylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C18H20N4O2S/c23-25(24,17-7-1-2-9-20-17)16-13-22(12-14-5-3-8-19-11-14)18-15(16)6-4-10-21-18/h1-2,4,6-7,9-10,13-14,19H,3,5,8,11-12H2 |
Clé InChI |
WDCDYNAIQAFXCL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)CN2C=C(C3=C2N=CC=C3)S(=O)(=O)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


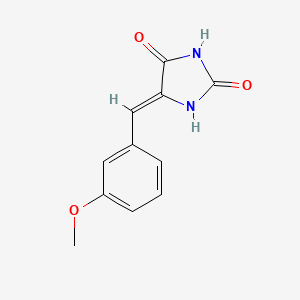


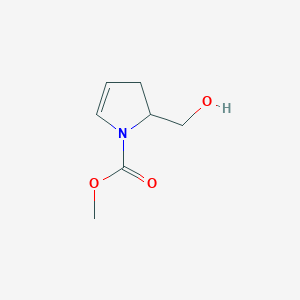
![6-Amino-1-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide](/img/structure/B12875391.png)

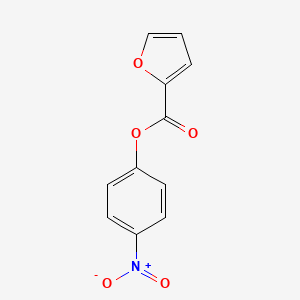
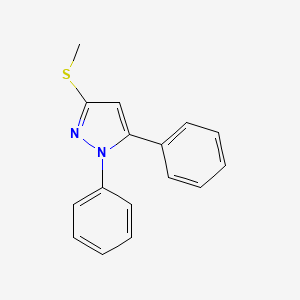
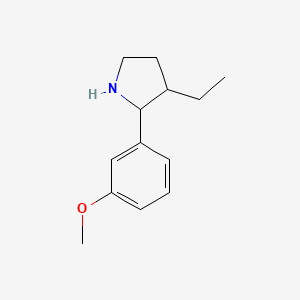
![2-(Difluoromethyl)-6-iodobenzo[d]oxazole](/img/structure/B12875426.png)
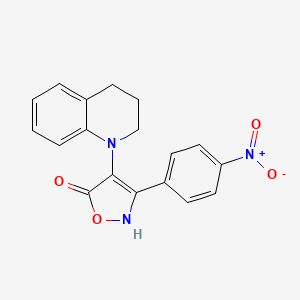
![2-(Difluoromethyl)-6-methylbenzo[d]oxazole](/img/structure/B12875434.png)
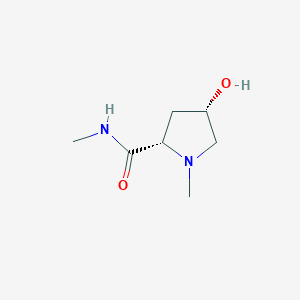
![2-(Aminomethyl)-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12875462.png)
